molecular formula C21H31N3O4S B2502566 N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898446-08-7

N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2502566
CAS No.: 898446-08-7
M. Wt: 421.56
InChI Key: RVZBDHGHWFNRJY-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, using mesitylsulfonyl chloride and a base such as triethylamine.

    Alkylation: The allyl group is introduced through an alkylation reaction, typically using allyl bromide and a strong base like sodium hydride.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the piperidine derivative and oxalyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the mesitylsulfonyl group or to modify the piperidine ring.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can lead to deprotected piperidine derivatives.

Scientific Research Applications

N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or catalysts.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The mesitylsulfonyl group can enhance binding affinity to certain enzymes or receptors, while the piperidine ring can modulate the compound’s overall conformation and reactivity. The allyl group may also play a role in facilitating interactions with biological molecules through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide
  • N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Uniqueness

N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the mesitylsulfonyl group, in particular, distinguishes it from other oxalamide derivatives, providing enhanced stability and specific binding properties.

Properties

IUPAC Name

N'-prop-2-enyl-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-5-10-22-20(25)21(26)23-11-9-18-8-6-7-12-24(18)29(27,28)19-16(3)13-15(2)14-17(19)4/h5,13-14,18H,1,6-12H2,2-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZBDHGHWFNRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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